N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-16-14(9-11)12(2)17(22-16)18(21)20-15-6-4-3-5-13(15)10-19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSMQRPXILBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-cyanophenylboronic acid with 3,5-dimethyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Reactivity of the Carboxamide Group
The carboxamide moiety (-CONH-) participates in:
Hydrolysis
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| Acidic (HCl, reflux) | 3,5-Dimethylbenzofuran-2-carboxylic acid | 85–90 | |
| Basic (NaOH, ethanol) | Same as above | 78–82 |
Transamidation
Reaction with primary or secondary amines under Boc-protection conditions:
-
Example : Treatment with morpholine in toluene at 60°C yields N-morpholino-3,5-dimethylbenzofuran-2-carboxamide (85–92% yield) .
Functionalization of the Cyanophenyl Substituent
The 2-cyanophenyl group can undergo:
-
Nitrile hydrolysis :
-
Nucleophilic addition : Grignard reagents (e.g., RMgX) add to the nitrile, forming imine intermediates .
Electrophilic Aromatic Substitution
The 3,5-dimethylbenzofuran core directs electrophiles to specific positions:
| Reaction | Position Modified | Product | Catalyst/Reagent |
|---|---|---|---|
| Nitration | C-4 | 4-Nitro-3,5-dimethylbenzofuran | HNO₃/H₂SO₄ |
| Bromination | C-6 | 6-Bromo-3,5-dimethylbenzofuran | Br₂/FeBr₃ |
Stability Under Oxidative/REDOX Conditions
-
Oxidation : The benzofuran ring is susceptible to ring-opening under strong oxidants (e.g., KMnO₄), forming diketones .
-
Reduction :
Catalytic Modifications
Palladium-mediated cross-couplings enable late-stage diversification:
-
Buchwald–Hartwig amination : Substitutes the 5-methyl group with aryl amines (e.g., using Pd(OAc)₂/Xantphos) .
Key Research Findings
-
The 3,5-dimethyl groups sterically hinder reactions at C-4 and C-6, directing electrophiles to less substituted positions .
-
The carboxamide group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating further reactions .
-
Stability studies indicate decomposition above 200°C, with thermal gravimetric analysis (TGA) showing a 5% weight loss at 215°C .
Reaction Optimization Insights
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling temperature | 0–5°C (acid chloride formation) | Maximizes purity |
| Solvent for amidation | Dichloromethane | Prevents hydrolysis |
| Catalyst loading | 5 mol% Pd(OAc)₂ | Balances cost/activity |
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective and antioxidant activities of benzofuran derivatives, including N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. In vitro experiments demonstrated that certain derivatives can protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, a related compound exhibited neuroprotective action comparable to memantine, a known NMDA antagonist, indicating that modifications at specific positions on the benzofuran structure can enhance neuroprotective efficacy .
| Compound | Substituent | Neuroprotective Activity |
|---|---|---|
| 1f | -CH3 at R2 | Comparable to memantine |
| 1j | -OH at R3 | Moderate activity |
Anti-Leishmanial Properties
The compound has been explored for its anti-leishmanial properties against Leishmania species, which are responsible for leishmaniasis. The screening of related compounds demonstrated significant activity against L. amazonensis, with some derivatives showing IC50 values below 10 µM. This suggests that benzofuran derivatives can be optimized for potent anti-parasitic activity .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step processes that allow for structural modifications to enhance biological activity. The modular synthetic routes often utilize C–H arylation and transamidation techniques, enabling the introduction of various substituents that can significantly influence the compound's pharmacological profile .
Table: Synthetic Routes and Yields
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| C–H Arylation | High | Allows diverse aryl substitution |
| Transamidation | Variable | Modular approach for creating derivatives |
Potential in Viral Infections
Another promising application of benzofuran derivatives is in the treatment of viral infections, particularly hepatitis C. Compounds with similar structures have shown potential in inhibiting viral replication and could be further explored for their therapeutic efficacy against hepatitis C virus .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it may interact with cell membrane receptors, leading to changes in cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-(2-cyanophenyl)-3,5-dimethylbenzofuran: Similar structure but lacks the carboxamide group.
3,5-dimethyl-1-benzofuran-2-carboxamide: Similar structure but lacks the cyanophenyl group.
2-cyanophenyl-1-benzofuran-2-carboxamide: Similar structure but lacks the dimethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its effects against various pathogens, particularly Leishmania species, and other relevant biological evaluations.
Synthesis and Structure
The synthesis of this compound typically involves a series of chemical reactions including amidation and cyclization processes. The compound's structure includes a benzofuran core, which is known for its diverse biological properties.
Antileishmanial Activity
Recent studies have highlighted the compound's effectiveness against Leishmania amazonensis, a protozoan responsible for leishmaniasis. The compound exhibited significant in vitro activity, with an IC50 value indicating the concentration required to inhibit 50% of the parasite's growth.
Table 1: Antileishmanial Activity of this compound
| Compound | IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 36.4 | 171.5 | 4.7 |
The selectivity index (SI) is calculated as the ratio of cytotoxicity (CC50) to antileishmanial activity (IC50), indicating a favorable therapeutic window for this compound.
The mechanism by which this compound exerts its antileishmanial effects may involve modulation of pH-dependent properties that enhance drug uptake in the acidic environment of parasitophorous vacuoles within macrophages, where the amastigote form resides .
Antibacterial and Antifungal Activity
While primary studies have focused on antileishmanial properties, preliminary evaluations suggest potential antibacterial and antifungal activities. The compound was screened against various bacterial strains with varying degrees of effectiveness:
Table 2: Antibacterial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 22.9 |
| Escherichia coli | 56.74 |
| Candida albicans | 16.69 |
These results indicate that this compound possesses a broad spectrum of antimicrobial activity, warranting further investigation into its potential as an antibacterial agent .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of similar benzofuran derivatives, emphasizing structure-activity relationships (SAR). Variations in substituents on the benzofuran scaffold significantly influence biological activity, highlighting the importance of electronic effects in modulating efficacy against pathogens .
Q & A
Q. Critical parameters :
- Temperature : Excess heat during cyclization may lead to side products like decarboxylated derivatives.
- Stoichiometry : A 1:1.2 molar ratio of benzofuran acid to amine ensures complete coupling .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Q. Essential techniques :
- NMR : H and C NMR confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.8–7.5 ppm) and the cyanophenyl group (sharp singlet for nitrile at ~δ 110 ppm in C NMR).
- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Advanced: How does this compound induce selective cytotoxicity in cancer cells, and what role do reactive oxygen species (ROS) play?
Q. Mechanistic insights :
- ROS induction : The compound disrupts mitochondrial electron transport chains, increasing superoxide (O) and hydrogen peroxide (HO) levels, as measured by DCFH-DA fluorescence assays.
- Selectivity : Cancer cells’ impaired antioxidant systems (e.g., reduced glutathione) make them vulnerable to ROS overload, while normal cells maintain redox homeostasis.
- Validation : Use siRNA knockdown of Nrf2 (a redox regulator) in normal hepatocytes to test selectivity .
Advanced: What strategies can address contradictory findings regarding the compound’s efficacy across cancer cell lines?
Q. Experimental design recommendations :
- Standardized assays : Use identical cell culture conditions (e.g., serum concentration, passage number) and cytotoxicity metrics (e.g., IC via MTT assay).
- Heterogeneity controls : Profile genetic variations (e.g., p53 status) in cell lines like MCF-7 (breast) vs. A549 (lung).
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to correlate electronic effects with activity .
Advanced: How do polymeric nanoparticle conjugates enhance bioavailability, and what parameters optimize delivery?
Q. Nanocarrier optimization :
- Polymer selection : PEG-based nanoparticles improve water solubility and reduce hepatic clearance.
- Drug loading : Achieve 15–20% w/w loading via emulsion-solvent evaporation.
- Targeting : Functionalize nanoparticles with folate ligands for receptor-mediated uptake in cancer cells.
- In vivo validation : Monitor pharmacokinetics (e.g., AUC, half-life) in murine xenograft models .
Advanced: What computational approaches predict binding affinities and metabolic pathways?
Q. Methodological workflow :
Docking studies : Use AutoDock Vina to model interactions with targets like topoisomerase II (PDB ID: 1ZXM).
ADMET prediction : SwissADME predicts CYP450-mediated metabolism (e.g., demethylation at the 3,5-dimethyl sites).
MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How does the compound’s interaction with antioxidant systems influence its therapeutic window?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
